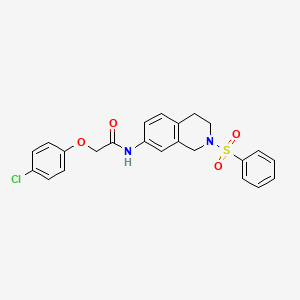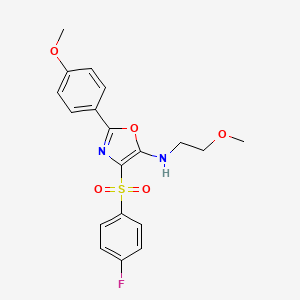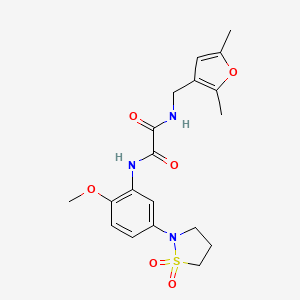
2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
カタログ番号 B2976539
CAS番号:
955228-87-2
分子量: 456.94
InChIキー: BWTFFJNQXUACSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This would involve a detailed examination of the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that may be required .Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s acidity or basicity (pH), reactivity, and stability might also be studied .科学的研究の応用
Structural and Pharmaceutical Studies
- Research on structurally similar isoquinoline derivatives has shown varied applications, from the formation of crystalline salts and host-guest complexes to demonstrating fluorescent properties under certain conditions. These compounds have been studied for their structural aspects, forming gels or crystalline solids when treated with different acids, and have enhanced fluorescence emission in host-guest complexes (Karmakar, Sarma, & Baruah, 2007).
Anticancer Activity
- Novel sulfonamide derivatives, including those with structural similarities to the compound of interest, have been synthesized and screened for their cytotoxic activities against cancer cell lines. This highlights the potential application of such compounds in developing anticancer therapies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antiviral and Antiapoptotic Effects
- Anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy against viral diseases, such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, suggesting the potential application of similar compounds in treating viral infections (Ghosh et al., 2008).
PDE4 Inhibition for Respiratory Diseases
- Phosphodiesterase 4 (PDE4) inhibitors have been explored for their therapeutic potential in treating pulmonary diseases. These inhibitors, including novel compounds, have shown efficacy in suppressing eosinophilia and neutrophil infiltration in animal models, indicating their potential use in asthma and chronic obstructive pulmonary disease (Villetti et al., 2015).
Synthetic Methodologies
- Studies on the synthesis of tetrahydroisoquinolines through Pummerer-type cyclization highlight the significance of advanced synthetic methodologies in creating complex chemical structures, which could be applicable to the synthesis and study of the compound (Toda et al., 2000).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c24-19-7-10-21(11-8-19)30-16-23(27)25-20-9-6-17-12-13-26(15-18(17)14-20)31(28,29)22-4-2-1-3-5-22/h1-11,14H,12-13,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTFFJNQXUACSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2976460.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2976462.png)
![N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2976464.png)



![4-[[2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2976470.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2976471.png)

![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)
